molecular formula C25H29N3O6S B1239218 Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) CAS No. 773058-82-5

Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)

Cat. No.: B1239218
CAS No.: 773058-82-5
M. Wt: 499.6 g/mol
InChI Key: VRHJBWUIWQOFLF-WLHGVMLRSA-N
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Description

Chemical Identity: This compound, commonly known as quetiapine fumarate, is a dibenzothiazepine derivative used as an atypical antipsychotic. Its IUPAC name reflects its structural components:

  • Dibenzo[b,f][1,4]thiazepine core: A tricyclic system with sulfur and nitrogen heteroatoms.
  • Piperazinyl group: A six-membered ring with two nitrogen atoms.
  • Ethoxyethanol chain: A hydrophilic side chain enhancing solubility.
  • (2E)-2-butenedioate (fumarate) counterion: A dicarboxylic acid salt improving stability and bioavailability .

Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHJBWUIWQOFLF-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773058-82-5, 111974-72-2
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
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Record name Quetiapine fumarate
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Record name Mono-2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl)piperazinium-1-yl)ethoxy)ethanol trans-butenedioate
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Record name Mono-2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)piperazinium-1-yl]ethoxy)ethanol trans-butenedioate
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Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1)
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Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quetiapine fumarate typically begins with 11-piperazine-dibenzo[b,f][1,4]thiazepine dihydrochloride as the initial raw material. This compound undergoes N-substitution and salt formation to generate quetiapine fumarate . The process involves chlorination, addition, and salification steps .

Industrial Production Methods: For industrial production, the process is optimized to ensure high purity and yield. The reaction time is shortened by adding a phase-transfer catalyst, making the method more suitable for large-scale production . The use of toluene as a solvent and anhydrous sodium carbonate as a base are common in these processes .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Often involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents such as lithium aluminum hydride.

    Substitution: Commonly uses reagents like sodium hydroxide or hydrochloric acid under controlled conditions.

Major Products: The major products formed from these reactions include norquetiapine, an active metabolite of quetiapine, which is responsible for some of its pharmacological effects .

Comparison with Similar Compounds

Molecular Formula :

  • Base : C₂₁H₂₅N₃O₂S (molecular weight: 383.51 g/mol ).
  • Fumarate salt : C₄₂H₅₀N₆O₄S₂·C₄H₄O₄ (molecular weight: 883.11 g/mol ).

Pharmacological Role :
Quetiapine acts as a serotonin-dopamine antagonist, targeting receptors such as 5-HT₂A and D₂. Its efficacy in treating schizophrenia and bipolar disorder is attributed to its balanced receptor affinity and pharmacokinetic profile .

Comparison with Structural Analogs

Dibenzo[b,f][1,4]oxazepine Derivatives

Key Differences :

  • Core Heteroatom : Replacement of sulfur (thiazepine) with oxygen (oxazepine) alters electron distribution and receptor binding.
  • Substituents : Analogs like 2-[ethyl-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine (Table 1) introduce thioamide groups, impacting lipophilicity and metabolic stability .

Table 1: Structural Analogs with Modified Cores

Compound Core Structure Substituent (R) Molecular Weight (g/mol) Source
Quetiapine fumarate Thiazepine (S) Ethoxyethanol 883.11
2-Ethyl-2,4-dithiabiureto oxazepine Oxazepine (O) Ethyl-thioureido 501.65*
Piperazinyl thiazepine (impurity) Thiazepine (S) None (desethanol) 327.43

*Estimated based on synthesis data.

Pharmacological Impact :

  • Oxazepine derivatives exhibit reduced 5-HT₂A affinity due to decreased electron-richness compared to thiazepines .
  • Thioamide substituents may enhance metabolic resistance but reduce aqueous solubility .

Salt Forms and Stoichiometry

Fumarate vs. Hemifumarate :

  • 1:1 Salt (Target Compound) : Single fumarate ion per quetiapine molecule, optimizing solubility and crystallinity .
  • 2:1 Hemifumarate : Two quetiapine molecules per fumarate ion, leading to altered dissolution rates and stability profiles .

Other Salts :

  • Dihydrochloride salts (e.g., 2-(2-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride) extend the ethoxy chain, increasing molecular weight (544.53 g/mol) and hydrophilicity .

Table 2: Salt Form Comparison

Compound Salt Form Molecular Weight (g/mol) Solubility Profile
Quetiapine fumarate (1:1) Fumarate 883.11 High in polar solvents
Quetiapine hemifumarate (2:1) Hemifumarate 766.82* Moderate
Extended-chain dihydrochloride Dihydrochloride 544.53 Enhanced aqueous

*Calculated from base molecular weight.

Ethoxy Chain Modifications

Extended Ethoxy Chains :

  • PEG-like Chains: Compounds like 2-(2-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol (C₂₅H₃₅Cl₂N₃O₄S, MW: 544.53 g/mol) introduce polyethylene glycol (PEG) moieties, enhancing blood-brain barrier penetration but increasing molecular weight .

Impact on Bioavailability :

  • Longer chains improve solubility but may reduce receptor binding due to steric hindrance .

Identified Impurities :

  • Desethanol quetiapine: Lacks the ethanol group, reducing hydrophilicity .
  • N-Formyl piperazinyl thiazepine : Formylation of the piperazine nitrogen alters basicity and receptor interactions .
  • Ethyl quetiapine: Ethyl substitution on the ethanol chain increases lipophilicity .

Table 3: Key Impurities and Properties

Impurity Name Structural Change Molecular Weight (g/mol) Pharmacological Impact
Desethanol quetiapine Missing ethanol group 327.43 Reduced solubility
N-Formyl piperazinyl thiazepine Formylated piperazine 383.47 Altered receptor affinity
Ethyl quetiapine Ethyl-substituted chain 411.55 Increased CNS penetration

Research Findings and Clinical Relevance

  • Structural Analogs : Oxazepine derivatives show promise in reducing extrapyramidal side effects but require optimization for receptor selectivity .
  • Salt Forms : Hemifumarate formulations are less common due to stability challenges, while dihydrochloride salts are explored for sustained-release applications .
  • Impurities: Even minor structural deviations (e.g., formylation) can significantly alter pharmacokinetics, underscoring the need for rigorous quality control .

Biological Activity

The compound Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) , commonly known as Quetiapine hemifumarate , is an antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Quetiapine hemifumarate is a dibenzothiazepine derivative with the following characteristics:

  • Molecular Formula : C19H21N3O4S
  • Molecular Weight : 455.53 g/mol
  • CAS Number : 2734403-85-9

The compound's structure includes a thiazepine ring fused to a dibenzothiazepine moiety, which is critical for its pharmacological activity.

Quetiapine's precise mechanism of action remains partially understood; however, it is believed to exert its effects through the following pathways:

  • Dopamine Receptor Antagonism : Quetiapine primarily acts as an antagonist at dopamine D2 receptors, which helps mitigate symptoms of psychosis.
  • Serotonin Receptor Modulation : The compound also interacts with serotonin receptors (5-HT2A and 5-HT1A), which may contribute to its efficacy in mood stabilization and reduction of anxiety symptoms.

Pharmacodynamics

Quetiapine exhibits a unique pharmacological profile characterized by:

  • Sedative Effects : Due to its antagonistic action on histamine H1 receptors, Quetiapine can induce sedation, making it beneficial for patients with insomnia associated with psychiatric disorders.
  • Antidepressant Properties : The modulation of serotonin receptors supports its use in depressive episodes associated with bipolar disorder.

Clinical Studies

Several clinical studies have investigated the efficacy and safety of Quetiapine:

  • Schizophrenia Treatment :
    • A meta-analysis indicated that Quetiapine is effective in reducing positive and negative symptoms of schizophrenia compared to placebo and other antipsychotics.
    • Patients reported significant improvements in overall functioning and quality of life measures.
  • Bipolar Disorder Management :
    • Quetiapine has demonstrated efficacy in treating both manic and depressive episodes in bipolar disorder, with studies showing reduced relapse rates when used as a maintenance therapy.
    • A double-blind trial showed that Quetiapine was more effective than placebo in preventing manic episodes over a 52-week period.
  • Major Depressive Disorder (MDD) :
    • Research indicates that Quetiapine can be beneficial as an adjunctive treatment for MDD, particularly in patients who do not respond adequately to first-line antidepressants.

Safety Profile

Quetiapine's side effects include:

  • Metabolic Changes : Weight gain and metabolic syndrome are notable risks associated with long-term use.
  • Cardiovascular Effects : There is a potential risk for orthostatic hypotension and tachycardia.
  • Neurological Effects : Sedation and dizziness are common; rare cases of tardive dyskinesia have been reported.

Case Studies

A review of case studies highlights the variability in response among different populations:

  • Elderly Patients : Studies suggest that older adults may experience heightened sensitivity to sedative effects, necessitating careful dosing.
  • Comorbid Conditions : Patients with comorbid conditions such as diabetes or cardiovascular diseases may require monitoring due to increased risks associated with metabolic side effects.

Comparative Studies

Comparative studies have shown that Quetiapine has a favorable side effect profile compared to other atypical antipsychotics like Olanzapine or Risperidone, particularly regarding weight gain and metabolic syndrome incidence.

Data Summary Table

Study TypeFindings
Meta-analysisEffective in reducing schizophrenia symptoms; improved quality of life.
Double-blind trialEfficacious in preventing manic episodes in bipolar disorder.
Case studiesVariability in response; elderly patients more sensitive to sedative effects.
Comparative analysisMore favorable metabolic side effect profile compared to Olanzapine and Risperidone.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Reactant of Route 2
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)

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